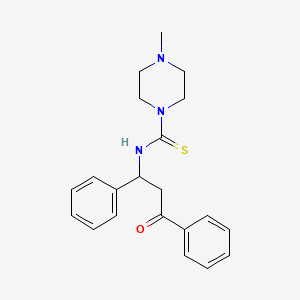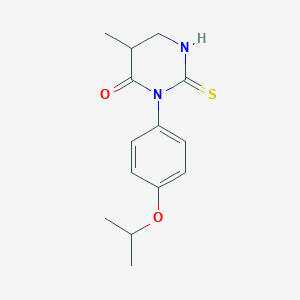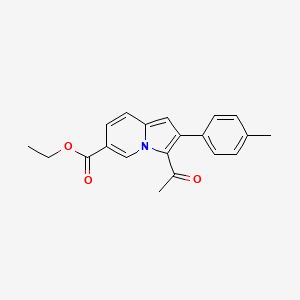
6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester is a complex organic compound with a unique structure that includes an indolizine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This can result in the formation of alcohols or amines.
Substitution: This reaction can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-methylphenyl)indolizine-6-carboxylate
- Ethyl 3-acetyl-2-(4-methylphenyl)indolizine-6-carboxylate
Uniqueness
6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
59603-70-2 |
|---|---|
Fórmula molecular |
C20H19NO3 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
ethyl 3-acetyl-2-(4-methylphenyl)indolizine-6-carboxylate |
InChI |
InChI=1S/C20H19NO3/c1-4-24-20(23)16-9-10-17-11-18(15-7-5-13(2)6-8-15)19(14(3)22)21(17)12-16/h5-12H,4H2,1-3H3 |
Clave InChI |
DNBSJDYOJMWNSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN2C(=CC(=C2C(=O)C)C3=CC=C(C=C3)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


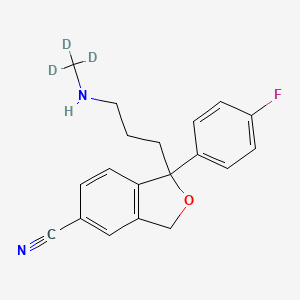
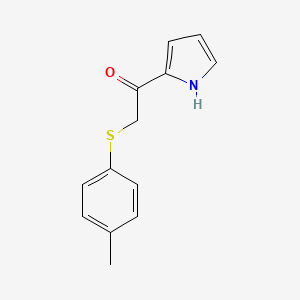
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
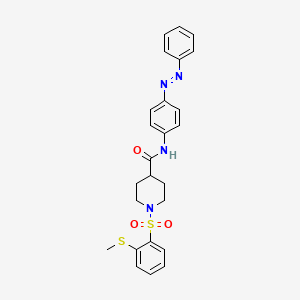
![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)
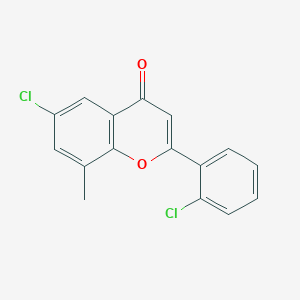
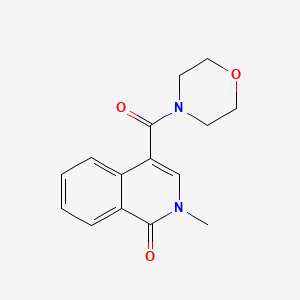
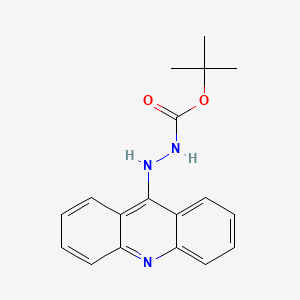
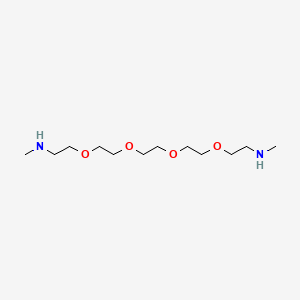
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

